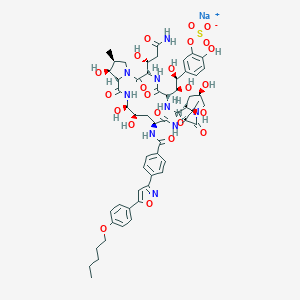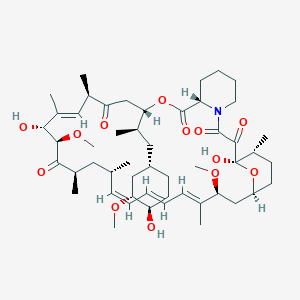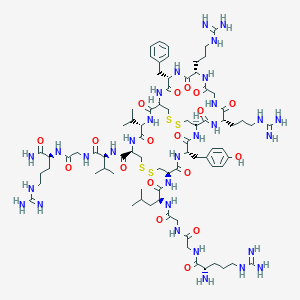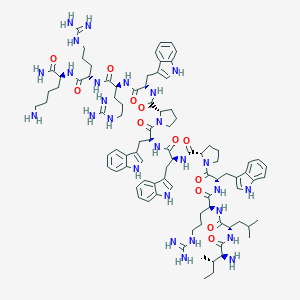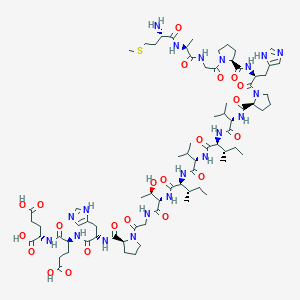
NFAT Inhibitor
Overview
Description
The VIVIT peptide is a synthetic peptide known for its ability to inhibit the nuclear factor of activated T cells (NFAT). This peptide is cell-permeable and selectively inhibits the calcineurin-mediated dephosphorylation of NFAT, making it a valuable tool in immunology and inflammation research .
Mechanism of Action
Target of Action
The primary targets of the NFAT (Nuclear Factor of Activated T cells) inhibitor are the NFAT family of transcription factors, which includes NFAT1, NFAT2, and NFAT4 . These proteins play crucial roles in T cell activation and are controlled by calcium influx upon T cell receptor and costimulatory signaling . They are involved in the function of lineage-specific transcription factors during the differentiation of various T helper cells .
Mode of Action
NFAT inhibitors prevent the activation of NFAT and the NFAT-dependent expression of endogenous cytokine genes in T cells . They work by inhibiting the calcineurin-mediated dephosphorylation of NFAT, which results in the translocation of NFAT into the nucleus .
Biochemical Pathways
The NFAT inhibitor affects multiple biochemical pathways. The engagement of T-cell and B-cell antigen receptors induces a decrease in the intracellular Ca2+ store and then activates store-operated Ca2+ entry (SOCE) to raise the intracellular Ca2+ concentration . This is mediated by the Ca2+ release-activated Ca2+ (CRAC) channels . The increase in intracellular Ca2+ is required for the calcineurin-mediated dephosphorylation of NFAT .
Pharmacokinetics
It is known that these inhibitors are used in organ transplantation and can act as potent immunosuppressive drugs in a variety of different disorders .
Result of Action
The result of the action of NFAT inhibitors is the suppression of the immune response. They inhibit the activation of NFAT and the NFAT-dependent expression of endogenous cytokine genes in T cells . This leads to a decrease in the production of various cytokines, which can have a profound effect on the immune response .
Action Environment
The action of NFAT inhibitors can be influenced by various environmental factors. For example, the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated can all affect the efficacy and stability of these inhibitors
Biochemical Analysis
Biochemical Properties
NFAT inhibitors interact with various biomolecules, primarily the NFAT proteins. These proteins, which include NFAT1, NFAT2, and NFAT4, are controlled by calcium influx upon T cell receptor and costimulatory signaling . The NFAT inhibitor suppresses NFAT signaling without inhibiting Calcineurin (CN) activity .
Cellular Effects
NFAT inhibitors have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in T cells, NFAT inhibitors not only regulate activation but also control thymocyte development, T-cell differentiation, and self-tolerance .
Molecular Mechanism
The mechanism of action of NFAT inhibitors involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon T cell receptor stimulation, a complex consisting of the transcription factor T-bet and NFAT stimulates the production of IFN-γ . NFAT inhibitors disrupt this process, thereby controlling a particular function of NFATs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NFAT inhibitors change over time. For example, treatment with the NFAT peptide inhibitor, MAGPHPVIVITGPHEE (VIVIT), decreased lipopolysaccharide (LPS)-induced NFAT luciferase activity . This suggests that NFAT inhibitors can have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of NFAT inhibitors vary with different dosages in animal models. For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production, and were protected from EAE .
Metabolic Pathways
NFAT inhibitors are involved in several metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the calcium-calcineurin-NFAT signaling pathway plays a critical role in the development and function of innate myeloid cells .
Transport and Distribution
NFAT inhibitors are transported and distributed within cells and tissues. They interact with transporters or binding proteins and can affect their localization or accumulation . For example, repetitive or prolonged increase in intracellular Ca2+ is required for the calcineurin-mediated dephosphorylation of NFAT .
Subcellular Localization
The subcellular localization of NFAT inhibitors and their effects on activity or function are significant. For instance, inhibition of NFAT with VIVIT in cells deprived of nutrients resulted in cytosolic retention of transcription Factor EB (TFEB), decreased expression of TFEB-regulated coordinated Lysosomal Expression and Regulation CLEAR network genes, and decreased starvation-induced autophagy flux in the retinal pigment epithelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The VIVIT peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are added one by one through a series of coupling reactions, usually facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protective groups on the amino acids are removed after each coupling step to allow for the addition of the next amino acid.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of the VIVIT peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The VIVIT peptide primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidative modifications can occur, particularly at methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized peptides with modified side chains, and reduced peptides with free thiol groups.
Scientific Research Applications
The VIVIT peptide has a wide range of applications in scientific research:
Immunology: Used to study the role of NFAT in T cell activation and immune response.
Inflammation: Helps in understanding the pathways involved in inflammatory diseases.
Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.
Neuroscience: Explored for its effects on neuronal signaling and neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: Another inhibitor of calcineurin, but with broader immunosuppressive effects.
FK506 (Tacrolimus): Similar to Cyclosporin A, it inhibits calcineurin but has different binding properties and clinical uses.
Uniqueness of VIVIT Peptide
The VIVIT peptide is unique in its selective inhibition of NFAT without affecting other calcineurin substrates. This specificity makes it a valuable tool for dissecting the role of NFAT in various biological processes without the broader immunosuppressive effects seen with other calcineurin inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMHUXBSHGAVGD-MCDIZDEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H118N20O22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1683.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of NFAT inhibitors?
A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.
Q2: What are the downstream effects of inhibiting NFAT activation?
A2: NFAT inhibition leads to a variety of downstream effects, including:
- Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]
- Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]
- Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]
- Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]
Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?
A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []
Q4: How does NFAT inhibition influence vascular smooth muscle cells?
A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]
Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?
A5: Sure, here are examples of genes regulated by NFAT:
- Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]
- Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]
- Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]
Q6: What are some examples of NFAT inhibitors?
A6: There are several NFAT inhibitors, broadly classified into:
- NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:
- VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]
- 11R-VIVIT peptide: A variant of the VIVIT peptide. []
- INCA-6: Another specific NFAT inhibitor. [, ]
- MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []
Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?
A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []
Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?
A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]
Q9: What are some research areas where NFAT inhibitors are being explored?
A9: NFAT inhibitors are being investigated for various therapeutic applications, including:
- Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]
- Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]
- Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]
- Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]
- Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]
- Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []
Q10: What are the limitations of current research on NFAT inhibitors?
A10: While promising, research on NFAT inhibitors faces limitations:
- Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]
- Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]
- Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


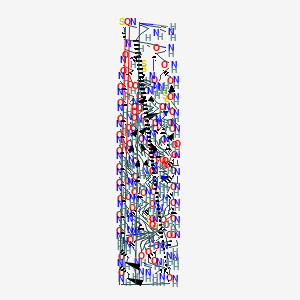
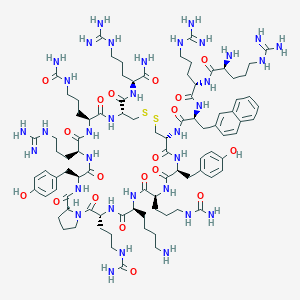
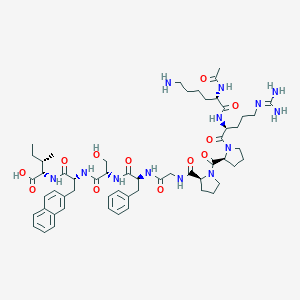
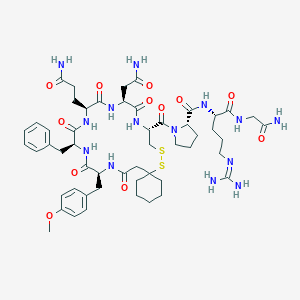
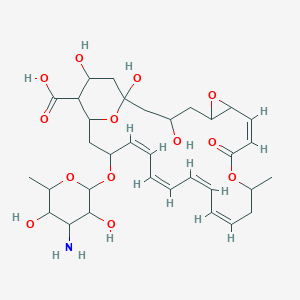
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
